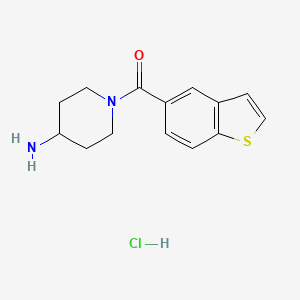
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline, also known as MCTA, is a chemical compound that has shown potential in scientific research applications. MCTA belongs to the class of triazole compounds, which are known to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline is not yet fully understood. However, studies suggest that N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline may act by inhibiting various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline in lab experiments is its ability to selectively inhibit cancer cell growth without affecting normal cells. However, one limitation of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline. One potential direction is to study the effects of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline on different types of cancer cells. Another direction is to investigate the potential use of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline in combination with other anti-cancer agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline and its potential as a therapeutic agent for cancer treatment.
Métodos De Síntesis
There are several methods to synthesize N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline. One of the commonly used methods involves the reaction of 2-methylcyclopentanone with hydrazine hydrate to form 2-methylcyclopentanone hydrazone. The resulting hydrazone is then reacted with 4-chloroaniline to form N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline.
Aplicaciones Científicas De Investigación
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline has been studied for its potential as an anti-cancer agent. In a study conducted on human liver cancer cells, N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline was found to induce apoptosis (programmed cell death) and inhibit cell proliferation. Another study showed that N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-10-4-2-7-13(10)17-12-6-3-5-11(8-12)14-15-9-16-18-14/h3,5-6,8-10,13,17H,2,4,7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEHLBKHYGNVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NC2=CC=CC(=C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B7630720.png)
![1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7630722.png)
![1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630728.png)

![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)

![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)

![1-[1-(1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7630767.png)
![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)

![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)